molecular formula C10H13FO B7873284 4-(2-Fluorophenyl)butan-2-ol

4-(2-Fluorophenyl)butan-2-ol

Cat. No.: B7873284
M. Wt: 168.21 g/mol
InChI Key: VPGHDOPHBJQZLN-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)butan-2-ol is a secondary alcohol featuring a fluorinated aromatic ring at the ortho position of the phenyl group. These compounds are of interest in medicinal chemistry and materials science due to the influence of fluorine on electronic properties, solubility, and metabolic stability.

Properties

IUPAC Name

4-(2-fluorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGHDOPHBJQZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(2-Fluorophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(2-Fluorophenyl)butan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of the corresponding ketone yields this compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed:

    Oxidation: 4-(2-Fluorophenyl)butan-2-one.

    Reduction: this compound.

    Substitution: 4-(2-Fluorophenyl)butyl chloride or bromide.

Scientific Research Applications

Chemistry: 4-(2-Fluorophenyl)butan-2-ol is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive compounds. It may be used in the synthesis of drugs targeting specific biological pathways or receptors.

Industry: The compound is utilized in the production of specialty chemicals and as a solvent in certain industrial processes. Its fluorinated aromatic ring imparts unique properties that are beneficial in various applications.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)butan-2-ol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 4-(2-Fluorophenyl)butan-2-ol with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties/Uses References
This compound C₁₀H₁₃FO 168.21 (calc.) F (ortho), -OH (2°) Not available Hypothesized use: Research chemical N/A
2-(4-Chlorophenyl)butan-2-ol C₁₀H₁₃ClO 184.67 Cl (para), -OH (2°) 3947-53-3 Lab chemical; stable crystalline solid
2-(3-Chloro-4-fluorophenyl)butan-2-ol C₁₀H₁₂ClFO 202.65 Cl (meta), F (para), -OH (2°) 1379366-86-5 Research use; halogen synergy for bioactivity
4-Phenyl-2-butanone C₁₀H₁₂O 148.20 Ketone group 2550-26-7 Lab solvent; higher volatility than alcohols
4-Phenyl-3-buten-2-ol C₁₀H₁₂O 148.20 Double bond (3°), -OH (2°) Not provided Fragrance ingredient; restricted by IFRA
4-Phenylphenol C₁₂H₁₀O 170.21 Phenolic -OH 92-69-3 Industrial disinfectant; corrosive

Substituent Effects on Physicochemical Properties

  • Fluorine vs. For example, 2-(4-chlorophenyl)butan-2-ol (MW 184.67) has a higher molecular weight than its fluorinated analogs but may exhibit lower metabolic stability.
  • Hydroxyl Position: Secondary alcohols (e.g., 4-Phenyl-3-buten-2-ol) are less acidic than phenols (e.g., 4-Phenylphenol), affecting reactivity in synthetic pathways.
  • Functional Groups: The ketone in 4-Phenyl-2-butanone lacks hydrogen-bonding capability, leading to lower boiling points compared to alcohols.

Biological Activity

4-(2-Fluorophenyl)butan-2-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics, which may confer significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of this compound features a butanol moiety with a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Property Description
Molecular Formula C10_{10}H13_{13}F
Molecular Weight 168.21 g/mol
Functional Groups Hydroxyl (-OH), Fluorophenyl
Lipophilicity Enhanced due to fluorine substitution

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amino group in related compounds facilitates hydrogen bonding, while the fluorophenyl moiety enhances hydrophobic interactions. This dual interaction capability is critical for modulating target activity, leading to various biological effects including enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes and obesity.

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of this compound show antiproliferative activity against cancer cell lines. For example, compounds structurally similar to this compound have been shown to inhibit cell proliferation in MCF-7 breast cancer cells with IC50_{50} values ranging from 10–33 nM . This suggests potential applications in oncology.

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • A study evaluated the effects of several fluorinated compounds on MCF-7 cells. The results indicated that compounds with similar structural features to this compound exhibited significant antiproliferative effects, indicating a potential mechanism involving tubulin destabilization .
  • Enzyme Interaction Studies :
    • Further research focused on the binding affinity of this compound to specific enzymes. It was found that the compound could effectively inhibit certain metabolic enzymes, which may lead to reduced substrate turnover and altered metabolic pathways.

Future Directions

Given the promising biological activities exhibited by this compound, further investigations are warranted to elucidate its mechanisms of action fully. Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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